Methyl acetyl(phenyl)phosphinate
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus-carbon bond, hold a position of substantial importance in modern chemical research. Their significance stems from their wide-ranging applications across medicinal chemistry, agriculture, and materials science. taylorandfrancis.comnih.govresearchgate.net In the realm of medicine, these compounds are integral to the development of pharmaceuticals, including antiviral drugs like Tenofovir and anticancer agents. Their structural analogy to natural phosphates allows them to act as enzyme inhibitors or mimics of biological molecules, a property extensively explored in drug discovery. researchgate.netnih.gov
Beyond medicine, organophosphorus compounds are crucial in agriculture as the primary components of many pesticides and herbicides. taylorandfrancis.comwisdomlib.org In industrial applications, they serve as flame retardants, plasticizers, and catalysts. nih.govresearchgate.net The unique reactivity and structural versatility endowed by the phosphorus atom, particularly its ability to form stable phosphorus-carbon bonds and exist in various oxidation states, make this class of compounds a fertile ground for ongoing research and development of new functional molecules. taylorandfrancis.com
Overview of Phosphinate Ester Chemistry and its Unique Structural Characteristics
Within the broad family of organophosphorus compounds, phosphinates represent a distinct subgroup. Phosphinates, and their corresponding esters, are characterized by a central phosphorus atom double-bonded to one oxygen atom, single-bonded to another oxygen atom (forming an ester), and single-bonded to two carbon atoms (R₂P(=O)OR'). This structure is differentiated from phosphonates, which have one phosphorus-carbon bond, and phosphates, which have none. researchgate.net
The key structural feature of a phosphinate is the presence of two direct phosphorus-carbon (P-C) bonds. nih.gov This configuration imparts significant stability to the molecule. nih.gov The geometry around the phosphorus atom in phosphinate esters is approximately tetrahedral. nih.gov The chemistry of phosphinates is versatile; they serve as valuable intermediates in organic synthesis, ligands in coordination chemistry, and building blocks for larger, more complex molecules. acs.orglookchem.com The P-C bonds allow for a wide variety of organic groups to be attached to the phosphorus center, enabling the fine-tuning of the molecule's steric and electronic properties for specific applications.
Scope and Research Focus on Methyl Acetyl(phenyl)phosphinate within the Phosphinate Class
This compound is a specific phosphinate ester that has garnered interest within synthetic organic chemistry. Its structure features a central phosphorus atom bonded to a phenyl group, an acetyl group (a carbonyl-containing moiety), and a methoxy (B1213986) group.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁O₃P |
| Molecular Weight | 198.16 g/mol |
| CAS Number | Not explicitly available in search results |
Research on compounds with similar structures, such as other substituted phenylphosphinates, often revolves around their utility as synthetic precursors. organic-chemistry.orggoogle.com For instance, the P-phenyl group is a common motif in ligands for catalysis, while the acetyl group introduces a reactive carbonyl functionality. The investigation of such molecules often involves exploring their synthesis, reactivity, and potential as building blocks for more complex organophosphorus compounds. Studies on related α-aminophosphonates, for example, focus on developing efficient synthetic routes like the Horner–Wadsworth–Emmons reaction to create molecules with potential biological applications. mdpi.com While specific research focusing solely on this compound is not extensively detailed in the provided search results, its structure places it at the intersection of several key areas of organophosphorus research, including the synthesis of functionalized phosphinates and the development of novel organophosphorus reagents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7078-91-3 |
|---|---|
Molecular Formula |
C9H11O3P |
Molecular Weight |
198.16 g/mol |
IUPAC Name |
1-[methoxy(phenyl)phosphoryl]ethanone |
InChI |
InChI=1S/C9H11O3P/c1-8(10)13(11,12-2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
TVMLWMMHCQMOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Methyl Acetyl Phenyl Phosphinate and Its Analogues
Hydrolytic Stability and Reaction Mechanisms
The hydrolysis of phosphinate esters is a fundamental reaction that has been the subject of numerous mechanistic studies. The reaction can be catalyzed by either acid or base, and the operative mechanism is highly dependent on the reaction conditions and the structure of the phosphinate ester.
Acid-Catalyzed Hydrolysis of Phosphinate Esters (A_Ac2 and A_Al1 Mechanisms)
The acid-catalyzed hydrolysis of phosphinate esters primarily proceeds through two distinct mechanistic pathways: the bimolecular acyl-oxygen cleavage (A_Ac2) and the unimolecular alkyl-oxygen cleavage (A_Al1). nih.govucoz.com
The A_Ac2 mechanism involves a nucleophilic attack of a water molecule on the protonated phosphorus center, leading to the cleavage of the P-O bond. nih.gov This pathway is generally favored for most phosphinate esters under acidic conditions. The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. Subsequently, a water molecule attacks the phosphorus atom, forming a pentacoordinate intermediate. Finally, the leaving group (the alcohol moiety) is eliminated, yielding the corresponding phosphinic acid.
The A_Al1 mechanism , on the other hand, involves the formation of a carbocation intermediate through the cleavage of the O-alkyl bond. nih.govucoz.com This mechanism is favored when the alkyl group of the ester can form a stable carbocation (e.g., tertiary alkyl, benzyl). ucoz.com In this pathway, the initial protonation occurs on the ester oxygen, followed by the departure of the alcohol to form a carbocation and the phosphinic acid. The carbocation then reacts with water to form the corresponding alcohol. For instance, in the hydrolysis of various arylphosphonates, the A_Al1 mechanism was substantiated for the isopropyl ester, while other alkyl esters proceeded via the A_Ac2 mechanism. nih.gov
Studies on the hydrolysis of methyl methyl-arylphosphinates have shown that the reaction rate can be influenced by the concentration of the acid. nih.gov For example, the hydrolysis of these compounds in perchloric acid was found to be optimal at a concentration of 6–7 M, with the rate decreasing at higher concentrations. nih.gov
Base-Catalyzed Hydrolysis of Phosphinate Esters
Base-catalyzed hydrolysis of phosphinate esters, often referred to as saponification, is typically an irreversible process that proceeds via a bimolecular mechanism involving a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. mdpi.comchemistrysteps.com This reaction generally follows a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. epa.gov
The reaction is initiated by the attack of a hydroxide ion on the electrophilic phosphorus atom, forming a pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses, with the expulsion of the alkoxide leaving group, to form the phosphinic acid, which is subsequently deprotonated by the base to form the corresponding phosphinate salt. chemistrysteps.com
The rate of base-catalyzed hydrolysis is influenced by several factors, including the nature of the leaving group, the stability of the pentacoordinate intermediate, the solvent, pH, and temperature. mdpi.com
Influence of Substituent Effects on Hydrolysis Kinetics
Substituent effects play a crucial role in determining the rate and mechanism of phosphinate ester hydrolysis.
In acid-catalyzed hydrolysis , polar and steric effects are generally considered to have a less pronounced influence compared to base-catalyzed reactions. nih.gov However, electron-withdrawing substituents on the phenyl ring of α-hydroxy-benzylphosphonates have been shown to increase the rate of acid-catalyzed hydrolysis, while electron-releasing substituents slow it down. nih.gov This is attributed to the stabilization of the transition state by electron-withdrawing groups.
In base-catalyzed hydrolysis , steric hindrance at the phosphorus center is a major factor. nih.govmdpi.com An increase in the steric bulk of the substituents on the phosphorus atom significantly decreases the reaction rate. For example, the alkaline hydrolysis of ethyl di-tert-butylphosphinate is 500 times slower than that of ethyl diisopropylphosphinate. nih.gov This is due to the increased difficulty of the nucleophilic attack by the hydroxide ion on a sterically crowded phosphorus center.
The electronic nature of the substituents also plays a role. Electron-withdrawing groups attached to the phosphorus atom can enhance the electrophilicity of the phosphorus, thereby increasing the rate of nucleophilic attack.
| Ester | Relative Rate of Alkaline Hydrolysis |
| Ethyl diethylphosphinate | 260 |
| Ethyl diisopropylphosphinate | 41 |
| Ethyl di-tert-butylphosphinate | 0.08 |
This table illustrates the significant impact of steric hindrance on the rate of base-catalyzed hydrolysis of ethyl phosphinates. mdpi.com
Nucleophilic Substitution Reactions at the Phosphorus Center
Beyond hydrolysis, the phosphorus center of phosphinates is susceptible to attack by a variety of nucleophiles, leading to substitution reactions that are fundamental for the synthesis of diverse organophosphorus compounds.
Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates
A significant advancement in organophosphorus chemistry has been the development of stereospecific nucleophilic substitution reactions of optically pure H-phosphinates. These reactions provide a powerful tool for the synthesis of P-stereogenic compounds.
It has been demonstrated that the reaction of optically pure H-phosphinates with organometallic reagents, such as organolithiums and Grignard reagents, proceeds with a high degree of stereospecificity, leading to the inversion of configuration at the phosphorus center. acs.orgnih.gov This finding has established a general method for the preparation of a wide array of optically active secondary and tertiary phosphine (B1218219) oxides from readily available optically pure H-phosphinates. acs.orgnih.gov The reaction temperature is a critical parameter, with lower temperatures generally leading to higher enantiomeric excess in the product. acs.org
For example, the reaction of (RP)-menthyl phenylphosphinate with methyllithium (B1224462) at -80 °C yields (SP)-methylphenylphosphine oxide with 97% enantiomeric excess. acs.org This high stereospecificity is crucial for the synthesis of chiral ligands and other enantiomerically pure organophosphorus compounds.
Mechanistic Studies of Reactions with Diverse Nucleophiles (e.g., Anilines, Organometallic Reagents)
The reaction of phosphinates with various nucleophiles has been a subject of detailed mechanistic investigations.
Organometallic Reagents: Mechanistic studies of the reaction of H-phosphinates with organolithium and Grignard reagents have revealed two competing reaction pathways. acs.orgnih.gov The first is a two-step process involving the initial deprotonation of the H-phosphinate by the organometallic reagent to form a phosphinate anion, which then undergoes substitution with another equivalent of the organometallic reagent with inversion of configuration at the phosphorus atom. acs.orgnih.gov The second pathway is a direct substitution of the alkoxy group by the organometallic reagent. acs.orgnih.gov
Anilines: The reaction of phosphinates and their analogues with amines, such as anilines, is a key method for the formation of P-N bonds, leading to phosphonamidates and related compounds. The Atherton-Todd reaction, for instance, involves the coupling of H-phosphinates with amines in the presence of a base and a halogenating agent like carbon tetrachloride. beilstein-journals.orgnih.govwikipedia.org The mechanism of the Atherton-Todd reaction has been a topic of discussion, with evidence suggesting the in-situ formation of a chlorophosphate intermediate that is then attacked by the amine nucleophile. beilstein-journals.orgrsc.org More recent studies have proposed a mechanism involving the formation of a salt between the base and carbon tetrachloride, which then facilitates the reaction. rsc.org Kinetic studies on the reaction of phosphites with anilines have also provided insights into the factors governing the reaction rate and mechanism, which can be extrapolated to phosphinate systems. researchgate.net In some cases, trivalent phosphorus compounds can catalyze the acylation of anilines with carboxylic acids, proceeding through a phosphite (B83602) intermediate. ucj.org.ua
| Reagent | Product | Stereochemistry | Reference |
| (RP)-Menthyl phenylphosphinate + MeLi | (SP)-Methylphenylphosphine oxide | Inversion | acs.org |
| (RP)-Menthyl phenylphosphinate + EtMgBr | (SP)-Ethylphenylphosphine oxide | Inversion | acs.org |
| (RP)-H-Phosphinate + Amine (Atherton-Todd) | Phosphonamidate | Inversion | acs.org |
This interactive table summarizes the stereochemical outcome of nucleophilic substitution reactions on optically pure H-phosphinates with different nucleophiles.
Rearrangement and Isomerization Pathways Involving Phosphinates
The structural arrangement of phosphinates allows for a variety of rearrangement and isomerization reactions, often driven by the formation of a more thermodynamically stable phosphorus-oxygen double bond.
Arbuzov-Michaelis Type Reactions Leading to Phosphinates
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds, including phosphinates. This reaction typically involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species. organic-chemistry.orgwikipedia.org In the context of synthesizing acetylphosphinates, a variation of this reaction is employed where a phosphinite ester reacts with an acyl halide, such as acetyl chloride.
The reaction of a methyl phenylphosphinite with acetyl chloride would proceed through a nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon of the acetyl chloride. This forms a quasi-phosphonium salt as an intermediate. The subsequent step involves the dealkylation of this intermediate by the chloride ion, attacking the methyl group of the phosphinite ester and yielding methyl acetyl(phenyl)phosphinate along with methyl chloride. The reaction with acyl halides is noted to be milder compared to the classic Arbuzov reaction with alkyl halides, often proceeding to completion at room temperature within minutes. nih.gov
The general mechanism can be summarized as follows:
Nucleophilic Attack: The trivalent phosphorus of the phosphinite attacks the acyl chloride.
Intermediate Formation: A phosphonium (B103445) salt intermediate is formed.
Dealkylation: The halide anion attacks an alkyl group on the oxygen, leading to the final phosphinate product.
Phosphonites are generally more reactive than phosphite esters in Arbuzov-type reactions, which is a key consideration in the synthesis of phosphinates. nih.govjk-sci.com
Intramolecular Rearrangements of Phosphinate Structures
While specific studies on the intramolecular rearrangement of this compound are not extensively documented, the broader class of organophosphorus compounds, including phosphinates, is known to undergo various rearrangements. A notable example is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates, which underscores the potential for migration of groups to and from the phosphorus center. mdpi.com
For acylphosphinates, the presence of the carbonyl group introduces unique possibilities for rearrangement. Under basic conditions, deprotonation of the α-carbon to the carbonyl could potentially initiate a rearrangement, although this is less common than rearrangements involving the phosphorus atom directly.
Oxidative and Reductive Transformations of Phosphinate Esters
The phosphorus atom in this compound is in the +3 oxidation state within the phosphinate functional group and can undergo both oxidation and reduction.
Oxidative Transformations:
Phosphinates can be oxidized to their corresponding phosphonates. One method for the oxidation of organophosphorus compounds involves photochemical oxidation. hach.com This process, often catalyzed by UV light in the presence of an oxidizing agent like potassium persulfate, can convert the phosphinate to a phosphonate (B1237965). In this reaction, the C-P bond is oxidized, leading to the formation of a new P=O bond and cleavage of the acetyl group. The general principle relies on the generation of highly reactive radical species that attack the phosphorus center. hach.com
Another approach to oxidation involves the use of various oxidizing agents common in organic synthesis. For instance, H-phosphonate derivatives, which exist in equilibrium with a trivalent phosphite form, are readily oxidized to various phosphorus(V) derivatives. psu.edu While acylphosphinates are already pentavalent at the phosphorus atom, the acetyl group can be susceptible to oxidative cleavage under harsh conditions, leading to the corresponding methyl phenylphosphonate.
Reductive Transformations:
The reduction of phosphinate esters is a challenging transformation but can be achieved under specific conditions. A significant development in this area is the reductive deoxygenation of the related acylphosphonates. This transformation proceeds via a Wolff-Kishner-like sequence, allowing for the conversion of the acyl group to an alkyl group. nih.gov This method involves the formation of a hydrazone from the acylphosphonate, followed by reduction. While this particular reaction modifies the acyl group rather than the phosphinate core, it highlights a pathway for the selective reduction of functionalities within acylphosphorus compounds.
The direct reduction of the P=O bond in phosphinates is generally difficult due to its high stability. However, methods for the reduction of phosphine oxides, which share the P=O moiety, to phosphines are known and could potentially be adapted for phosphinates, although this would result in a change of the fundamental phosphinate structure.
Below is a table summarizing the reactivity of related acylphosphorus compounds.
| Reaction Type | Reactant | Reagent(s) | Product | Reference |
| Oxidation | α-Hydroxyphosphonates | CrO₃/Al₂O₃, ZnCr₂O₇·3H₂O | α-Ketophosphonates | mdpi.com |
| Reduction | Acyl Phosphonates | Hydrazine, base (Wolff-Kishner type) | Alkyl Phosphonates | nih.gov |
| Rearrangement | α-Hydroxyphosphonates | Base | Phosphates | mdpi.com |
Spectroscopic Characterization and Structural Elucidation of Methyl Acetyl Phenyl Phosphinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic compounds, offering detailed information about the atomic arrangement within a molecule. For methyl acetyl(phenyl)phosphinate, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) in Structure Determination
Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum would be expected to show distinct signals for the methyl ester protons, the acetyl methyl protons, and the aromatic protons of the phenyl group.
The protons of the methyl ester group (O-CH₃) would likely appear as a doublet due to coupling with the phosphorus atom. This coupling, typically a three-bond coupling (³JP-H), provides clear evidence of the methyl group's proximity to the phosphorus center. The chemical shift for these protons is anticipated in the range of 3.5-4.0 ppm.
The acetyl methyl protons (CO-CH₃) would present as a singlet in the region of 2.0-2.5 ppm, characteristic of a methyl group attached to a carbonyl carbon. The absence of coupling to phosphorus for these protons would confirm their position relative to the phosphorus atom.
The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum, between 7.4 and 8.0 ppm. The substitution pattern on the phenyl ring would influence the multiplicity and specific chemical shifts of these protons, often resulting in complex multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Phenyl-H | 7.4 - 8.0 | Multiplet | - |
| Methoxy-H (O-CH₃) | 3.5 - 4.0 | Doublet | ³JP-H ≈ 10-15 |
| Acetyl-H (CO-CH₃) | 2.0 - 2.5 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal, and coupling with the phosphorus atom can provide further structural confirmation. nih.gov
The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 205-215 ppm, due to the strong deshielding effect of the double-bonded oxygen. The phenyl carbons would resonate in the aromatic region, approximately between 128 and 135 ppm, with the carbon directly attached to the phosphorus atom (Cipso) showing a distinct chemical shift and coupling to phosphorus. The methoxy (B1213986) carbon (O-CH₃) would likely appear around 50-55 ppm, and the acetyl methyl carbon would be found further upfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 205 - 215 |
| Phenyl (C₆H₅) | 128 - 135 |
| Methoxy (O-CH₃) | 50 - 55 |
| Acetyl (CH₃) | 25 - 35 |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment Assessment
Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for probing the chemical environment of the phosphorus atom. Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable spectra. rsc.org The chemical shift of the phosphorus atom in this compound is expected to be in the characteristic range for phosphinates. For the closely related compound, menthyl methylphosphinate, the ³¹P NMR chemical shifts of its epimers show a significant difference. rsc.org This highlights the sensitivity of ³¹P NMR to the stereochemical environment around the phosphorus center. The chemical shift is typically reported relative to an external standard of 85% phosphoric acid.
Application of Chiral Solvating Agents in NMR for Enantiomer Differentiation
For chiral phosphinates, determining the enantiomeric purity is crucial. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and convenient method for this purpose. nih.govnih.gov Commercially available amino acid derivatives, for instance, can be used to differentiate enantiomers of various chiral phosphorus compounds, including phosphinates, through ¹H, ¹³C, and ³¹P NMR spectroscopy. nih.govnih.gov The interaction between the chiral solvating agent and the enantiomers of the phosphinate leads to the formation of diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. nih.gov Another example of a chiral solvating agent is α-cyclodextrin, which has been successfully used for the enantiodifferentiation of chiral organophosphorus compounds. spectroscopyonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be common methods.
The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of functional groups. For instance, the loss of the methoxy group (-OCH₃) or the acetyl group (-COCH₃) would result in significant fragment ions. Cleavage of the P-C bond could lead to the formation of a phenylphosphinoyl cation or related fragments. The study of fragmentation patterns in similar organophosphorus compounds, such as phosphopeptides, reveals that the lability of the phosphate (B84403) group often leads to its neutral loss during collision-induced dissociation. nih.gov While this compound is not a phosphopeptide, the principles of bond lability around the phosphorus atom are relevant.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Structure | Description |
| [M - OCH₃]⁺ | [C₆H₅P(O)(COCH₃)]⁺ | Loss of the methoxy radical |
| [M - COCH₃]⁺ | [C₆H₅P(O)(OCH₃)]⁺ | Loss of the acetyl radical |
| [C₆H₅PO₂H]⁺ | Rearrangement and fragmentation | |
| [C₆H₅]⁺ | Phenyl cation |
Vibrational (Infrared, IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the phosphoryl group (P=O) stretching vibration is expected in the region of 1200-1300 cm⁻¹. researchgate.net The carbonyl group (C=O) of the acetyl moiety would show a strong, sharp absorption band around 1700-1720 cm⁻¹. The P-O-C linkage would likely display stretching vibrations in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The presence of these characteristic bands provides confirmatory evidence for the structure of this compound. researchgate.net
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1700 - 1720 |
| Phosphoryl (P=O) | Stretching | 1200 - 1300 |
| P-O-C | Stretching | 1000 - 1100 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Phenyl C=C | Stretching | ~1450 - 1600 |
Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy for Electronic Transitions
The electronic transitions of a molecule can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, which measures the absorption of UV or visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds, characteristic absorptions are often observed due to π → π* and n → π* transitions.
In the case of this compound, the presence of the phenyl group is expected to give rise to distinct absorption bands in the UV region. The acetyl group, containing a carbonyl moiety, also has characteristic electronic transitions. The interaction between the phosphinate group, the phenyl ring, and the acetyl group would influence the precise wavelengths and intensities of these absorptions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure determination for this compound has not been reported in the surveyed literature, the crystal structure of the closely related compound, methyl(phenyl)phosphinic acid , has been elucidated. nih.gov The study of this analogue provides valuable insight into the likely structural characteristics of phenylphosphinates.
The crystal structure of methyl(phenyl)phosphinic acid reveals a molecule where the phosphorus atom is central to a tetrahedral geometry. In the solid state, individual molecules are linked by O—H⋯O hydrogen bonds, forming continuous chains. nih.gov These chains pack in a head-to-head fashion, creating a pseudo-lamellar structure where the phosphinate and methyl groups are in a plane, surrounded by the phenyl groups. nih.gov
Detailed crystallographic data for methyl(phenyl)phosphinic acid is presented in the table below.
| Parameter | Value nih.gov |
| Chemical Formula | C7H9O2P |
| Molecular Weight (Mr) | 156.11 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.4231 (8) |
| b (Å) | 7.8464 (5) |
| c (Å) | 15.9801 (10) |
| Volume (ų) | 1557.69 (17) |
| Z (molecules/unit cell) | 8 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
| Crystal Size (mm) | 0.34 × 0.34 × 0.18 |
Computational and Theoretical Investigations of Methyl Acetyl Phenyl Phosphinate Chemistry
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl acetyl(phenyl)phosphinate, these methods would provide a deep understanding of its electronic structure and behavior.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is typically performed using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems. nih.gov By minimizing the energy of the molecule with respect to the positions of its nuclei, the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, can be precisely determined.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure would be performed. This involves examining the distribution of electrons within the molecule, which governs its reactivity and physical properties. Properties such as the molecular dipole moment and the distribution of electrostatic potential on the molecular surface would be calculated to identify electron-rich and electron-deficient regions.
Time-Dependent Density Functional Theory (TD-DFT) would be employed to investigate the excited electronic states of this compound. scirp.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions, such as n → π* or π → π* transitions. scirp.org This information is crucial for understanding the photophysical properties of the molecule.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com
For this compound, FMO analysis would involve:
Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify the regions of the molecule most likely to be involved in electron donation and acceptance.
Calculation of HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov
Prediction of Reaction Sites: The locations of the HOMO and LUMO can predict how the molecule will interact with other reagents. For example, a nucleophile would be expected to attack the region of the molecule where the LUMO is localized.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.comresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would be used to:
Determine Natural Atomic Charges: To provide a more chemically intuitive picture of charge distribution compared to other methods like Mulliken population analysis. q-chem.com
Analyze Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. This is particularly useful for understanding hyperconjugation and intramolecular charge transfer, which can significantly influence the molecule's structure and reactivity. researchgate.netacadpubl.eu
Characterize Intermolecular Interactions: By examining the interactions between the NBOs of this compound and surrounding molecules (e.g., solvent molecules), the nature and strength of intermolecular forces like hydrogen bonding could be elucidated.
Mechanistic Modeling and Transition State Characterization
Computational methods are invaluable for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
Elucidation of Reaction Pathways and Energy Barriers
DFT calculations can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. ucsb.edu
The process would typically involve:
Locating Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. ucsb.edu Computational algorithms are used to locate these structures.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is crucial for determining the rate of a reaction.
Mapping the Reaction Coordinate: By following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, the entire reaction pathway can be mapped out, confirming that the located transition state indeed connects the desired species.
For reactions of this compound, such as hydrolysis or reactions with nucleophiles, these calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would quantify the energetic favorability of different possible pathways.
Influence of Solvent and Solvation Effects on Reaction Mechanisms
Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvent effects in several ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction mechanism. miami.edu
Molecular Docking Studies (in the context of enzyme interactions)
Computational and theoretical investigations, particularly molecular docking studies, are pivotal in elucidating the binding mechanisms of inhibitors to their respective enzyme targets. While specific molecular docking research focusing exclusively on this compound is not extensively detailed in the public domain, studies on closely related phosphinate and phosphonate (B1237965) analogues provide significant insights into the potential interactions of this compound class with enzyme active sites. These studies help in understanding how phosphinates can act as potent enzyme inhibitors by mimicking transition states or binding to key residues.
Phosphinate and phosphonate derivatives are recognized as potent inhibitors of various enzymes, including aspartic proteases and metalloproteases. nih.govnih.gov Their efficacy often stems from their ability to act as transition-state analogues. For instance, the tetrahedral phosphorus center can mimic the geometry of the tetrahedral transition state intermediate formed during peptide bond hydrolysis. researchgate.net
Theoretical studies using density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to investigate the hydrogen-bonding patterns of phosphinate and phosphonate inhibitors within the active sites of aspartic proteases. nih.gov These computational analyses suggest that the high affinity of these inhibitors is linked to the formation of low-barrier hydrogen bonds between the ligand's phosphinyl group and the catalytic aspartate dyad in the enzyme's active site. nih.gov
In studies of other enzymes, such as the pyruvate (B1213749) dehydrogenase (PDH) complex, phosphinate analogues of pyruvate have demonstrated potent, tight-binding reversible inhibition. nih.gov Kinetic analysis of the inhibition of the E. coli E1 component of the PDH complex by acetylphosphinate (AcPhi) and acetylmethylphosphinate (AcMPhi) revealed hyperbolic saturation, indicative of a competitive tight-binding mechanism. nih.gov The inhibition constants (Ki) derived from these studies quantify the high affinity of these compounds for the enzyme.
| Inhibitor | Enzyme | Ki (μM) |
| Acetylphosphinate (AcPhi) | Pyruvate Dehydrogenase Complex (E. coli) | 0.15 |
| Acetylphosphinate (AcPhi) | E1 Component of PDHc (E. coli) | 0.21 |
| Acetylphosphinate (AcPhi) | E1 Component of PDHc (E. coli) | 0.76 |
| Acetylmethylphosphinate (AcMPhi) | E1 Component of PDHc (E. coli) | 3.33 |
This table presents inhibition constants for pyruvate analogues against the E. coli pyruvate dehydrogenase complex (PDHc) and its E1 component, as determined by kinetic analysis. Data sourced from Nemeria et al. (2007). nih.gov
The mechanism of inhibition involves the formation of a stable C2α-phosphinolactylthiamin diphosphate (B83284) derivative, which is an analogue of the natural reaction intermediate. nih.gov This demonstrates that even simpler phosphinates effectively mimic the substrate's interaction with the enzyme's cofactor.
However, it is crucial to note the limitations of standard molecular docking protocols for predicting the binding of phosphonate and phosphinate inhibitors. Studies on 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase have shown that potent phosphonate inhibitors can induce significant conformational changes in the enzyme's active site upon binding. acs.org These structural alterations, which are critical for tight binding, were not predictable with conventional molecular docking programs, highlighting the necessity of considering enzyme flexibility in computational models for this class of inhibitors. acs.org
Advanced Derivatization and Analogues of Methyl Acetyl Phenyl Phosphinate
Design and Synthesis of Functionalized Phosphinate Derivatives
The introduction of specific functional groups onto the phosphinate core is a key strategy for developing new molecules with desired chemical or physical properties. The design of these derivatives often involves multi-step synthetic sequences starting from simpler phosphinate precursors or related phosphorus compounds.
One common approach involves the synthesis of functionalized phosphinic acids, which can then be esterified to yield the desired phosphinate esters. For example, functionalized phosphinic acids bearing aminomethyl and 2-carboxyethyl groups have been synthesized from vinylpyridines. researchgate.net This process begins with the radical addition of bis(trimethylsiloxy)phosphine to vinylpyridines, which regioselectively produces (2-pyridinylethyl)phosphonites. researchgate.net These intermediates can then undergo further reactions like aminomethylation or 2-carboxyethylation to introduce the desired functionalities before being converted to the final phosphinic acid. researchgate.net
Another powerful technique is the palladium-catalyzed cross-coupling reaction. This method allows for the direct formation of C-P bonds, enabling the synthesis of various monosubstituted and disubstituted phosphinic acids. For instance, a reaction between anilinium hypophosphite and different aromatic electrophiles in the presence of a palladium catalyst provides a direct route to monosubstituted phosphinic acids. organic-chemistry.org Similarly, arylhydroxymethylphosphinic acid derivatives can be prepared through the palladium(0)-catalyzed arylation of a precursor like ethyl benzyloxymethylphosphinate with aryl halides. organic-chemistry.org
The strategic introduction of functional groups can also be achieved through reactions on a pre-existing phosphinate structure. Deprotonation of H-phosphinate esters using a strong base like lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by reaction with a wide range of electrophiles, allows for the alkylation of the phosphorus center. organic-chemistry.org This method is versatile and can be used to create analogues with various alkyl or functionalized alkyl groups attached to the phosphorus atom.
Table 1: Selected Methods for Synthesizing Functionalized Phosphinate Derivatives
| Method | Starting Materials | Key Reagents/Catalysts | Type of Functionalization | Reference |
| Radical Addition & Functionalization | Vinylpyridines, Bis(trimethylsiloxy)phosphine | AIBN (initiator), Amines, Acrylates | Aminomethyl, Carboxyethyl | researchgate.net |
| Palladium-Catalyzed C-P Coupling | Anilinium hypophosphite, Aromatic electrophiles | Palladium catalyst | Aryl groups | organic-chemistry.org |
| Palladium-Catalyzed Arylation | Ethyl benzyloxymethylphosphinate, Aryl halides | Palladium(0) catalyst | Arylhydroxymethyl groups | organic-chemistry.org |
| Deprotonation & Alkylation | H-phosphinate esters, Electrophiles | LHMDS (base) | Alkyl groups | organic-chemistry.org |
Strategies for Modifying the Ester and Organic Substituents in Phosphinates
Modification of the ester group (the methyl group in methyl acetyl(phenyl)phosphinate) and the organic substituents on the phosphorus atom (the acetyl and phenyl groups) is fundamental to creating a diverse library of analogues. These modifications can significantly alter the steric and electronic properties of the molecule.
Ester Group Modification: The most straightforward strategy for modifying the ester group is hydrolysis of the phosphinate ester to the corresponding phosphinic acid, followed by re-esterification. Hydrolysis can be achieved under acidic or basic conditions. The resulting phosphinic acid can then be reacted with a different alcohol to form a new ester. A mild and selective method for esterification of monosubstituted phosphinic acids utilizes orthosilicates, which react efficiently without affecting other sensitive functional groups. organic-chemistry.org This allows for the conversion of a methyl ester to an ethyl, propyl, or more complex ester.
Organic Substituent Modification: Altering the organic groups attached directly to the phosphorus atom often requires more complex synthetic routes, typically involving the formation of new carbon-phosphorus bonds.
Nucleophilic Substitution: A general and stereospecific method for preparing P-stereogenic phosphine (B1218219) oxides involves the nucleophilic substitution of optically pure H-phosphinates. acs.org Reacting an H-phosphinate, such as (-)-menthyl phenylphosphinate, with organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) leads to the stereospecific replacement of the alkoxy group. acs.org This approach can be extended to replace existing organic substituents on the phosphorus atom, providing a pathway to a wide range of chiral phosphinates by carefully choosing the sequence of organometallic additions.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are highly effective for creating aryl-phosphorus bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, is a classic example. organic-chemistry.org More contemporary methods utilize copper catalysts with ligands like proline for the P-arylation of compounds such as H-phosphinates. organic-chemistry.org These reactions allow the phenyl group in a precursor to be replaced with other substituted or unsubstituted aryl groups.
Arbuzov and Michaelis-Arbuzov Reactions: The Arbuzov reaction is a cornerstone of organophosphorus chemistry for forming C-P bonds. nih.gov It is commonly used to synthesize phosphonates but can be adapted for phosphinates. A related method, the copper-catalyzed Michaelis-Arbuzov rearrangement, can be used to react aryl acrylic acids with P(III)-nucleophiles to generate β-ketophosphinates. organic-chemistry.org
Table 2: Strategies for Modifying Phosphinate Substituents
| Target | Strategy | Key Reagents | Description | Reference |
| Ester Group | Hydrolysis & Re-esterification | Acid/Base, Orthosilicates | The ester is cleaved to a phosphinic acid, which is then re-esterified with a new alcohol. | organic-chemistry.org |
| Organic Group | Nucleophilic Substitution | Grignard reagents, Organolithiums | An existing group on a chiral H-phosphinate is replaced stereospecifically by the organic group from the organometallic reagent. | acs.org |
| Organic Group | Copper-Catalyzed P-Arylation | Aryl halides, Copper catalyst, Proline | An H-phosphinate is coupled with an aryl halide to introduce a new aryl substituent. | organic-chemistry.org |
| Organic Group | Michaelis-Arbuzov Rearrangement | Aryl acrylic acids, P(III)-nucleophiles, Copper catalyst | Creates β-ketophosphinate structures through a rearrangement reaction. | organic-chemistry.org |
Preparation of Macrocyclic and Polymeric Phosphinate Structures
Incorporating phosphinate moieties into macrocycles and polymers generates materials with unique host-guest recognition capabilities, catalytic potential, and advanced material properties.
Macrocyclic Structures: The synthesis of phosphine-containing macrocycles often relies on template-directed reactions, where a metal ion organizes precursor fragments prior to the final ring-closing step. researchgate.net A common method uses copper(I) ions as templates to coordinate bidentate secondary phosphines. The subsequent coupling with a dihaloalkane forms the macrocyclic phosphine-copper complex. researchgate.net The copper template can then be removed, typically by reaction with potassium cyanide, to yield the free macrocyclic phosphine. researchgate.net The resulting phosphine can be oxidized to the corresponding phosphinate or phosphine oxide to enhance stability. This template method is effective for producing tetradentate phosphine macrocycles and can be adapted to create analogous phosphinate structures. researchgate.net
More complex macrocycles incorporating both organic and inorganic linkers have also been developed. For example, a giant hybrid macrocycle composed of eight polyoxomolybdate clusters has been synthesized, bridged by organic phosphonate (B1237965) and inorganic phosphate (B84403) linkers. acs.org This demonstrates the potential for phosphinates to act as covalent linkers in creating large, open-structured macrocycles with potential applications in areas like proton conductivity. acs.org
Polymeric Structures: Phosphinate and phosphonate groups can be incorporated into polymer backbones or as pendant groups to impart specific properties like thermal stability and flame retardancy. nih.gov
Ring-Opening Polymerization (ROP): One powerful method is the organocatalyzed ring-opening polymerization (ROP) of cyclic monomers containing phosphonate groups. nih.gov This technique allows for the synthesis of well-defined phosphonate-functionalized polycarbonates with controlled molecular weights. nih.gov Post-polymerization modification is another viable strategy, where a polymer with reactive handles is first synthesized via ROP and then functionalized with phosphinate or phosphonate groups using "click" chemistry. nih.gov
Polyphosphazenes: Poly(alkyl/arylphosphazenes) are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. dtic.milyoutube.com These polymers are synthesized via the thermal ring-opening polymerization of hexachlorocyclotriphosphazene, followed by the substitution of the chlorine atoms with organic side groups (alkoxy, amino, or organometallic groups). youtube.com By designing appropriate precursors, it is possible to introduce phosphinate-containing side groups, thereby tailoring the properties of the final polymer. dtic.mil
Metal-Organic Frameworks (MOFs): Phosphinate groups can serve as the organic linkers in the construction of metal-organic frameworks. These materials are highly porous and have applications in gas storage and separation. Recently, functionalized phosphinate linkers have been used to create MOFs with enhanced hydrolytic stability and a high affinity for adsorbing pollutants from water. chemrxiv.orgnih.gov For example, modifying the phenyl ring of a phosphinate linker with dimethylamino or ethyl carboxylate groups alters the surface chemistry of the MOF's pores, tuning its adsorption properties. nih.gov
Table 3: Methods for Preparing Macrocyclic and Polymeric Phosphinates
| Structure Type | Method | Description | Key Features | Reference |
| Macrocycle | Cu(I) Template Synthesis | Bidentate phosphines are coupled around a Cu(I) ion template, followed by demetallation and oxidation. | Forms tetradentate phosphine/phosphinate macrocycles. | researchgate.net |
| Polymer | Ring-Opening Polymerization (ROP) | Cyclic monomers containing phosphonate groups are polymerized to form functionalized polycarbonates. | Produces well-defined polymers with controlled structure. | nih.gov |
| Polymer | Polyphosphazene Synthesis | A (N=PCl₂)n polymer is functionalized by substituting chlorine atoms with phosphinate-containing side groups. | Creates thermally stable inorganic-organic hybrid polymers. | dtic.milyoutube.com |
| Polymer | Metal-Organic Framework (MOF) | Phosphinic acids are used as organic linkers to connect metal nodes, forming a porous framework. | High hydrolytic stability; tunable pore functionality. | chemrxiv.orgnih.gov |
Applications in Advanced Organic Synthesis and Catalysis
Chiral Auxiliary and Ligand Roles in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials sciences. Phosphinate derivatives serve as crucial tools in this endeavor, acting as both chiral auxiliaries to direct stereoselective reactions and as precursors to the highly effective P-chiral ligands used in transition-metal catalysis.
Phosphinate-Derived P-Chiral Ligands in Transition-Metal Catalysis
Transition-metal-catalyzed reactions are among the most powerful methods for creating chiral compounds, with the ligand bound to the metal center dictating the reaction's success in terms of activity and enantioselectivity. nih.govsigmaaldrich.com P-chiral phosphine (B1218219) ligands, which have their stereogenic center at the phosphorus atom, have proven to be exceptionally effective in a variety of asymmetric transformations. nih.govacs.orgnih.gov Although historically considered challenging to synthesize, phosphinate esters provide a reliable and versatile route to these valuable ligands. cuvillier.dersc.org
A seminal strategy involves the use of chiral alcohols, such as (-)-menthol, to create diastereomeric phosphinate esters. cuvillier.dersc.org These diastereomers can be separated, often by simple crystallization, to yield optically pure P-stereogenic phosphinates. These resolved phosphinates are then converted into tertiary phosphine oxides, which are subsequently reduced to the final P-chiral phosphine ligands. nih.govcuvillier.dersc.org This "menthyl phosphinate approach" has become a cornerstone for accessing a wide array of P-stereogenic compounds that were previously difficult to obtain. rsc.orgrsc.org
The structural and electronic properties of these ligands can be finely tuned by varying the substituents on the phosphorus atom, allowing for the creation of a diverse library of ligands for specific catalytic applications. acs.orgnih.gov For instance, the development of ligands based on the 2,3-dihydrobenzo[d] nih.govacs.orgoxaphosphole motif showcases the high degree of tunability and operational simplicity that can be achieved starting from phosphinate-type precursors. acs.orgnih.gov These ligands, often air-stable solids, are highly practical for use in various catalytic systems. acs.orgnih.gov
Notable P-Chiral Ligands and Their Precursors
| Ligand Family | Key Precursor Type | Notable Examples | Significance in Catalysis | Reference |
|---|---|---|---|---|
| DIPAMP | Menthyl Phosphinates | (R,R)-DIPAMP | Pioneering ligand in industrial asymmetric hydrogenation (e.g., L-DOPA synthesis). | acs.orgcuvillier.de |
| BisP, TangPhos | Phosphine-boranes (derived from phosphinates) | t-Bu-BisP, TangPhos | Highly efficient and electron-rich ligands for hydrogenation of a broad range of substrates. | nih.govacs.org |
| BIBOP, WingPhos | 2,3-Dihydrobenzo[d] nih.govacs.orgoxaphosphole | MeO-BIBOP, WingPhos | Demonstrate excellent enantioselectivities and high turnover numbers in asymmetric hydrogenations. | acs.orgnih.gov |
| MaxPHOS | P-stereogenic aminophosphines | MaxPHOS | Modular ligands derived from key phosphinous acid synthons, effective in hydrogenation and hydrocyanation. | nih.gov |
Enantioselective Transformations Mediated by Phosphinate Derivatives
The ultimate test of a chiral ligand is its performance in enantioselective transformations. Ligands derived from phosphinates have demonstrated exceptional efficacy in a multitude of reactions. The rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes is a classic example, where P-chiral ligands consistently deliver high enantioselectivities (up to 99.9% ee) for substrates like α- and β-dehydroamino acid derivatives, enamides, and itaconic acids. nih.govsigmaaldrich.comjst.go.jp
The success of these ligands is not limited to hydrogenation. They have been effectively applied in other key transformations, including:
Iridium-catalyzed hydrogenation of imines: Producing chiral amines, which are valuable building blocks. nih.gov
Rhodium-catalyzed hydrosilylation of ketones: Yielding chiral alcohols. nih.gov
Palladium-catalyzed asymmetric allylic alkylation: Forming chiral C-C bonds with high stereocontrol.
Copper-catalyzed conjugate additions: Creating chiral centers in a variety of molecular scaffolds.
The conformational rigidity and specific electronic properties of these P-chiral ligands are credited for their superior performance, enabling a high degree of stereochemical communication between the catalyst and the substrate. nih.gov
Performance of Phosphinate-Derived Ligands in Asymmetric Hydrogenation
| Ligand | Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| t-Bu-BisP* | α-dehydroamino acid derivatives | Rhodium | Up to 99.9% | nih.gov |
| t-Bu-MiniPHOS | Enamides | Rhodium | >99% | nih.gov |
| MeO-BIBOP | β-(acylamino)acrylates | Rhodium | >99% | acs.orgnih.gov |
| (S,S)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | Rhodium | 95% | jst.go.jp |
| TangPhos | Itaconic acids | Rhodium | Up to 99% | sigmaaldrich.com |
Role as Intermediates and Precursors in Complex Molecule Synthesis
Beyond their direct application in catalysis, phosphinates are fundamental building blocks, serving as versatile and stable precursors for a wide range of more complex and functionally diverse organophosphorus compounds.
Building Blocks for P-Stereogenic Compounds
The synthesis of P-stereogenic compounds has historically been a significant challenge. Phosphinates, particularly H-phosphinates resolved via chiral auxiliaries like (-)-menthol, have emerged as "universal precursors" for this class of molecules. rsc.orgrsc.org These optically pure intermediates offer a reliable platform for introducing various substituents at the phosphorus center through stereospecific reactions.
Established protocols allow for the conversion of a single, enantioenriched phosphinate precursor into a diverse library of P-stereogenic compounds, including:
Secondary Phosphine Oxides (SPOs): These are valuable intermediates themselves, known for their stability and the stereospecific functionalization of their P-H bond. rsc.orgnih.gov
Tertiary Phosphine Oxides: Created by reacting phosphinates with organometallic reagents. cuvillier.dersc.org
Phosphine-Boranes: Increasingly popular synthetic intermediates that can be prepared from menthyl H-phosphinates. nih.govrsc.org
Thiophosphinates: Formed through stereospecific reactions on the phosphorus center. nih.gov
This modular approach, starting from a readily available and resolvable phosphinate, has significantly streamlined the synthesis of complex chiral phosphorus compounds. rsc.orgrsc.org
Precursors for Phosphine Oxides and Phosphines
The conversion of phosphinates to phosphine oxides and subsequently to phosphines is a critical synthetic sequence for ligand development. cuvillier.dersc.org The first step typically involves the reaction of a resolved menthyl phosphinate ester with an organometallic reagent, such as a Grignard reagent (R'-MgX). cuvillier.de This reaction proceeds with inversion of configuration at the phosphorus center to yield a tertiary phosphine oxide with high stereochemical fidelity. cuvillier.de
The resulting P-stereogenic phosphine oxides are often stable, crystalline solids, which facilitates their purification. nih.govnih.gov The final step is the reduction of the phosphine oxide to the corresponding tertiary phosphine. This transformation can be challenging due to the high stability of the P=O bond. However, efficient and chemoselective methods have been developed, most notably using silanes (e.g., phenylsilane (B129415) or trichlorosilane) as reducing agents. nih.govorganic-chemistry.org Metal-free reduction methods using catalytic amounts of phosphoric acid esters have also been reported, offering a mild and highly selective alternative that tolerates a wide range of functional groups. organic-chemistry.org
This two-step conversion from a phosphinate ester to a P-chiral phosphine is a robust and widely adopted strategy in the synthesis of ligands for asymmetric catalysis. nih.govcuvillier.dersc.org
Involvement in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, maximizing atom economy and procedural simplicity. researchgate.netbeilstein-journals.org Organophosphorus compounds, including phosphinates and their derivatives, are valuable participants in MCRs, particularly for the synthesis of heterocyclic phosphonates. researchgate.netbeilstein-journals.org
While direct involvement of methyl acetyl(phenyl)phosphinate in well-known MCRs is not extensively documented, related phosphonates and phosphites are key components. For example, the Kabachnik-Fields reaction is a classic MCR that involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) to produce α-aminophosphonates. researchgate.net These products are important as mimics of amino acids and exhibit a range of biological activities. rsc.orgnih.gov The principles of these reactions can be extended to phosphinate-derived synthons, allowing for the construction of diverse and highly functionalized molecules in a single step. researchgate.net
Catalytic Roles Beyond Ligand Design
While phosphines are renowned as ligands for transition metals, the oxidized forms, including phosphinates, are now being recognized for their own catalytic capabilities. This moves beyond the traditional view of phosphine oxides as waste products of reactions like the Wittig or Mitsunobu reactions and explores their direct participation in catalytic cycles. nih.gov
An area of significant development is the incorporation of phosphonate (B1237965) and phosphinate functionalities into solid supports to create robust heterogeneous catalysts. These materials combine the catalytic activity of the organophosphorus center with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst recycling. Metal-phosphonate networks, which are structurally related to phosphinates, have been shown to be effective in a variety of transformations. scispace.com These materials are often porous and offer a high surface area, with the metal nodes and the organic phosphonate linkers providing both Lewis and Brønsted acid sites. nih.gov
The general structure of these catalysts involves a metal center coordinated by the oxygen atoms of the phosphonate or phosphinate group. This arrangement can facilitate the activation of substrates at the metal center, the organic linker, or at the interface between them. The stability of the P-C bond ensures the integrity of the organic part of the material under harsh reaction conditions. wikipedia.org
Research has demonstrated the utility of these materials in several key organic reactions:
Coupling Reactions: Palladium-based catalysts supported on materials containing phosphonate ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. scispace.com These solid catalysts can often be recycled with minimal loss of activity.
Reduction Reactions: Heterogeneous catalysts derived from rhodium complexes of phosphonate-containing ligands have shown high efficiency in the chemoselective hydrogenation of unsaturated compounds. scispace.com For instance, the reduction of the C=C bond in an unsaturated ketone can be achieved with high selectivity over the reduction of the C=O bond.
CO2 Fixation: Cobalt-phosphonate networks have been introduced as efficient catalysts for the conversion of CO2 into cyclic carbonates under mild conditions, such as atmospheric pressure and solvent-free environments. nih.gov These catalysts are recyclable and exhibit high conversion rates and selectivity.
The table below summarizes representative examples of phosphonate-based heterogeneous catalysts and their applications.
| Catalyst Description | Reaction Type | Substrates | Key Findings |
| Palladium complexes with phosphonate/phosphonic acid ligands (e.g., CAT4-CAT6) | Suzuki-Miyaura cross-coupling | Aryl boronic acids and aryl bromides | Effective heterogeneous catalysis with potential for recycling. scispace.com |
| Rhodium complexes of phosphonate-containing bipyridine ligands on titanium oxide (e.g., CAT8) | Chemoselective Hydrogenation | 6-methyl-5-hepten-2-one | 85% conversion with 100% selectivity for C=C bond hydrogenation. scispace.com |
| Zirconium-phosphonate-supported ruthenium catalysts | Asymmetric Hydrogenation | Unsymmetrical benzils | Production of hydrobenzoins with good yield and enantioselectivity. scispace.com |
| Cobalt-phosphonate network from zoledronic acid | CO2 Cycloaddition | Epoxides and CO2 | Almost complete conversion and 100% selectivity to cyclic carbonates at 1 atm. nih.gov |
| Hybrid porous tin(IV) phosphonate | Hydrolysis | p-Nitrophenyl phosphate (B84403) | Over 90% substrate conversion and 100% selectivity to p-methoxyphenol. scispace.com |
The catalytic activity of organophosphorus compounds, including phosphinates, is rooted in the ability of the phosphorus atom to cycle between different oxidation and coordination states. While much of organophosphorus catalysis focuses on P(III) species like phosphines, the P(V) state, characteristic of phosphinates (R₂P(=O)OR'), is also catalytically relevant. acs.org
The fundamental mechanism often involves the nucleophilic character of a lower-valent phosphorus species or the Lewis acidic character of a higher-valent species. In many catalytic cycles involving organophosphorus compounds, the formation of a stable phosphine oxide (a P(V) species) is a thermodynamic driving force. nih.gov However, catalytic processes require the regeneration of the active catalyst.
For phosphinate-based catalysts, several mechanistic principles can be considered:
Lewis Base Catalysis: The P=O group in a phosphinate is a potent Lewis base and can activate electrophiles through coordination. This is a key principle in phosphine oxide Lewis base catalysis.
Brønsted Acid/Base Catalysis: The presence of P-OH groups, as in phosphinic acids (the hydrolyzed form of phosphinate esters), allows for Brønsted acid catalysis. In metal-phosphonate/phosphinate networks, coordinated water molecules or P-OH groups can act as Brønsted acidic sites. nih.gov
Nucleophilic Attack on Phosphorus: The phosphorus atom in a phosphinate ester is electrophilic and can be attacked by nucleophiles. This is the basis for the hydrolysis of these esters, which typically proceeds through a pentacoordinate intermediate or transition state. nih.govrsc.org While hydrolysis is a stoichiometric reaction, the principles of nucleophilic attack at phosphorus are central to understanding potential catalytic cycles where the phosphinate is a substrate or an intermediate. The ethanolysis of aryl methyl phenylphosphinates, for example, can be catalyzed by alkali metal ions that stabilize the negatively charged transition state. rsc.org
PIII/PV=O Redox Cycling: A key strategy in modern organophosphorus catalysis is the in-situ regeneration of a P(III) species from its P(V) oxide. nih.govacs.org This is often achieved using a stoichiometric reductant, such as a silane. A catalytic cycle might involve a P(V) phosphinate species being reduced to a P(III) phosphinite, which then participates in a reaction (e.g., a Staudinger or Mitsunobu-type reaction) before being re-oxidized to the P(V) state.
The mechanism of catalysis by phosphinate-based materials often involves a cooperative effect between different functional groups. For instance, in a metal-phosphonate framework, a substrate might be activated by binding to the metal center, while a basic site on the organic linker facilitates a deprotonation step. The specific mechanism is highly dependent on the catalyst structure and the reaction being catalyzed.
Enzymatic Transformations and Biocatalysis Involving Methyl Acetyl Phenyl Phosphinate
Enzymatic Resolution of Racemic Methyl Acetyl(phenyl)phosphinate Analogues
The separation of enantiomers from a racemic mixture is a critical process in the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, are powerful tools for achieving this through a process known as kinetic resolution.
Kinetic Resolution by Phosphotriesterases and Engineered Mutant Enzymes
Bacterial phosphotriesterase (PTE) has demonstrated the ability to catalyze the stereoselective hydrolysis of phosphinate esters, which are analogues of this compound. These enzymes, originally identified in soil bacteria capable of detoxifying organophosphate pesticides, possess a binuclear metal center within a hydrophobic active site, enabling them to hydrolyze a broad range of substrates.
The wild-type PTE typically shows a preference for the (S
Recognizing the potential to alter this natural selectivity, researchers have employed protein engineering to create mutant PTEs with reversed or enhanced stereoselectivity. Through site-directed mutagenesis of residues within the enzyme's active site, it is possible to dramatically alter the enzyme's preference. For example, a mutant enzyme, I106T/F132A/H254G/H257W, was engineered to exhibit the opposite stereoselectivity, hydrolyzing the (RP)-enantiomer of methyl phenyl p-X-phenylphosphinates up to 30 times faster than the (SP)-enantiomer. Further studies have shown that mutations in the "small" or "leaving group" subsites of the active site, such as G60A, I106A, F132A, and S308A, can significantly impact the enantiomeric preference, often by increasing the reaction rates for the (RP)-enantiomers.
More recent work has focused on improving the stereoselectivity of PTE for the kinetic resolution of chiral phosphoramidates, which are precursors to important antiviral drugs. By creating variants like W131M and I106A/W131M, researchers have achieved highly efficient and rapid hydrolysis of the undesired (Rp)-diastereomer, allowing for the isolation of the pure, clinically potent (Sp)-diastereomer.
Enantioselectivity and Substrate Specificity in Biocatalytic Processes
The enantioselectivity of phosphotriesterases is governed by the stereochemical constraints within the three distinct binding pockets of the active site: the small subsite, the large subsite, and the leaving group pocket. The wild-type enzyme's preference for the (SP) enantiomer generally increases as the size difference between the side groups of the substrate becomes more pronounced.
Systematic alteration of the residues lining these pockets has been a key strategy in tuning the enzyme's specificity. For example:
Small Subsite: Mutations in this pocket, such as G60A, can dramatically decrease the catalytic efficiency for (RP)-enantiomers while having little effect on the (SP)-enantiomers, thereby enhancing the preference for the (SP) form. Conversely, enlarging this subsite through mutations like I106A or S308A can reduce the preference for the (SP)-enantiomer by better accommodating and increasing the reaction rate for the (RP)-enantiomer.
Leaving Group Pocket: The leaving group pocket, with residues like W131 and F132, also plays a crucial role. Modifying these residues can lead to significant changes in stereoselectivity.
The ability to manipulate these active site features has led to the creation of enantioselective enzyme libraries capable of resolving a variety of chiral phosphate, phosphonate (B1237965), and phosphinate esters. This high degree of tunability makes phosphotriesterases exceptionally valuable tools in biocatalysis for producing enantiomerically pure organophosphorus compounds.
Enzyme Mechanistic Studies with Phosphinate Substrates
Understanding the mechanism by which enzymes catalyze reactions is fundamental to harnessing their full potential. Studies using phosphinate substrates have provided valuable insights into the workings of phosphotriesterases.
Elucidation of Active Site Interactions and Transition State Stabilization
The active site of phosphotriesterase is a sophisticated catalytic machine. It features a binuclear metal center, typically containing two Zn2+ ions, which are bridged by a hydroxide (B78521) molecule and a carboxylated lysine (B10760008) residue. This metal center is nestled within a TIM-barrel protein fold. The substrate binds in a hydrophobic pocket, with its three ester groups interacting with the three distinct subsites.
A key aspect of the catalytic mechanism is the direct interaction between the phosphoryl oxygen of the substrate and one of the divalent metal ions in the active site. This interaction polarizes the P=O bond, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the bridging hydroxide. The structure of PTE complexed with a phosphonate inhibitor has confirmed that the phosphoryl oxygen coordinates to the more solvent-exposed zinc ion.
Enzymes achieve their remarkable rate enhancements by preferentially stabilizing the transition state of the reaction relative to the ground state. In the case of PTE, the active site is exquisitely designed to stabilize the trigonal bipyramidal transition state of the phosphoryl transfer reaction. The positive charge of the binuclear metal center helps to neutralize the developing negative charge on the phosphoryl oxygen in the transition state. Furthermore, specific amino acid residues within the active site, such as those capable of hydrogen bonding, may also contribute to transition state stabilization. Linear free energy relationships have been used to probe the nature of the transition state in enzyme-catalyzed phosphoryl transfer, suggesting that these reactions can proceed through a transition state with considerable dissociative character.
Role of Metal Ions in Enzymatic Phosphoryl Transfer
The binuclear metal center is the catalytic heart of phosphotriesterase. The two metal ions play distinct but cooperative roles in catalysis.
The α-metal ion (more buried): This metal ion is primarily responsible for activating the nucleophilic water molecule, effectively lowering its pKa to generate the bridging hydroxide ion that attacks the phosphorus center. It is ligated by two histidines (H55, H57) and an aspartate (D301).
The β-metal ion (more solvent-exposed): This metal ion's main function is to bind and polarize the substrate's phosphoryl oxygen, thereby activating the phosphorus center for nucleophilic attack. It is ligated by two histidines (H201, H230).
Studies using different divalent cations (such as Zn2+, Co2+, Cd2+, and Mn2+) have shown that the identity of the metal ions can significantly influence the enzyme's catalytic activity. For example, substituting the native zinc ions can alter the enzyme's efficiency and even the structure of the transition state. The cooperative action of these two metal ions creates a highly effective catalytic unit for the hydrolysis of phosphotriesters and their analogues.
Chemoenzymatic Synthesis of Chiral Phosphorus Compounds
The enantiomerically pure phosphinate esters produced through enzymatic kinetic resolution are valuable building blocks for the synthesis of other P-chiral compounds. This combination of enzymatic resolution and subsequent chemical transformation is known as chemoenzymatic synthesis.
The process typically involves the enzymatic hydrolysis of one enantiomer from a racemic mixture of a phosphinate ester. The unreacted, enantiomerically enriched phosphinate ester can then be easily separated from the hydrolyzed product. This chiral phosphinate can then serve as a starting material for the synthesis of other valuable compounds, such as P-chiral phosphines and phosphine (B1218219) oxides.
This chemoenzymatic approach offers several advantages over purely chemical methods for producing chiral phosphorus compounds. The high enantioselectivity of the enzymatic step can lead to products with very high enantiomeric excess. Furthermore, enzymatic reactions are often performed under mild, environmentally benign conditions. The development of robust and highly selective enzymes, particularly engineered phosphotriesterases, has expanded the toolkit available for the asymmetric synthesis of a wide range of chiral phosphorus-containing molecules.
Interactions with Biological Systems at a Mechanistic Level
Phosphinates as Phosphate (B84403) and Phosphonate (B1237965) Mimics and Bioisosteres
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to elicit a similar biological response, is a cornerstone of medicinal chemistry. Phosphinates have emerged as highly effective bioisosteres of both phosphates and phosphonates, a role that underpins their biological activity. researchgate.netrsc.orgresearchgate.net
The structural resemblance of the phosphinate group to the phosphate group allows it to be recognized by the active sites of enzymes that normally bind phosphorylated substrates. researchgate.net However, the replacement of a P-O bond with a more stable P-C bond renders phosphinates resistant to enzymatic hydrolysis by phosphatases. researchgate.net This stability is a key feature that makes them excellent candidates for designing enzyme inhibitors.
Similarly, phosphinates can act as mimics of phosphonates. Both contain the hydrolytically stable P-C bond. The primary difference lies in the number of these bonds, with phosphinates possessing two P-C bonds or one P-C and one P-H bond, while phosphonates have one P-C bond. rsc.org This structural similarity allows phosphinates to be mistaken for phosphonates by enzymes, leading to competitive inhibition.
Furthermore, the phosphinate moiety, with its tetrahedral geometry and negative charge at physiological pH, can also effectively mimic the transition state of substrate hydrolysis, particularly in reactions involving tetrahedral intermediates, such as those catalyzed by proteases. researchgate.netnih.gov This ability to mimic a high-energy transition state often leads to very tight binding to the enzyme's active site.
A notable example of a phosphinate acting as a substrate mimic is acetylphosphinate, a close analog of methyl acetyl(phenyl)phosphinate. Acetylphosphinate serves as a potent mimic of pyruvate (B1213749), the natural substrate for the pyruvate dehydrogenase complex (PDHC). nih.govnih.govportlandpress.comoncotarget.com The phosphinate group in acetylphosphinate electrostatically and sterically mimics the carboxylate group of pyruvate. nih.gov This mimicry allows it to enter the active site of the E1 component of PDHC and interact with the thiamin diphosphate (B83284) (ThDP) cofactor. nih.gov
| Original Moiety | Bioisosteric Phosphinate Feature | Key Similarities | Key Differences |
|---|---|---|---|
| Phosphate | Phosphinate Group (-PO2--R) | Tetrahedral geometry, negative charge | Presence of a P-C bond instead of a P-O bond, leading to hydrolytic stability |
| Phosphonate | Phosphinate Group (-PO2--R) | Presence of a stable P-C bond | Number of P-C bonds (one in phosphonates, two in some phosphinates) |
| Carboxylate (e.g., in pyruvate) | Acetylphosphinate | Similar size, shape, and negative charge | Different atomic composition and bond characteristics |
Mechanisms of Enzyme Inhibition by Phosphinate Analogues (e.g., Proteases, Phosphatases, Kinases)
Proteases:
Phosphinate-containing peptides have been extensively studied as inhibitors of various protease families, including serine and aspartic proteases. nih.govnih.gov For serine proteases, aminomethyl phosphinate esters can act as covalent inhibitors. nih.gov The phosphorus atom in the phosphinate is susceptible to nucleophilic attack by the active site serine residue, forming a stable, covalent phosphinyl-enzyme adduct. This effectively and often irreversibly inactivates the enzyme. Research has shown that having a phenyl group directly attached to the phosphorus atom can lead to superior inhibitory activity compared to phosphonates. nih.gov
In the case of aspartic proteases, phosphinate and phosphonate derivatives are potent inhibitors due to their ability to mimic the tetrahedral transition state of peptide bond hydrolysis. nih.gov The affinity of these inhibitors for the enzyme is often enhanced by the formation of strong hydrogen bonds, sometimes characterized as low-barrier hydrogen bonds, between the phosphinate/phosphonate oxygen atoms and the catalytic aspartate dyad in the enzyme's active site. nih.gov
Phosphatases:
Phosphatases, enzymes that catalyze the hydrolysis of phosphate esters, are natural targets for phosphinate and phosphonate inhibitors due to the bioisosteric relationship. nih.govnih.gov Aryl-containing phosphonates have demonstrated inhibitory activity against protein-tyrosine phosphatases (PTPs) and serine/threonine phosphatases. nih.govnih.gov For instance, (naphth-2-yl)difluoromethylphosphonic acid was found to be a competitive inhibitor of PTP-1B, indicating that it competes with the phosphorylated substrate for binding to the active site. nih.govnih.gov The stability of the P-C bond in these inhibitors prevents their hydrolysis, leading to the blockage of the enzyme's catalytic cycle.
Kinases:
Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically ATP, to a substrate. wikipedia.orgmerckmillipore.com While the development of phosphonate-based kinase inhibitors has been pursued, it has met with mixed success. nih.gov The intention is often to create hydrolytically stable analogs of phosphorylated substrates or transition states. However, in some studies, phosphonate analogs designed to mimic tyrosine did not show significant inhibitory activity against tyrosine-specific protein kinases. nih.gov This suggests that simple mimicry of the substrate is not always sufficient for effective inhibition and that other factors, such as the precise geometry and electronic properties of the inhibitor, play a crucial role.
A well-documented example of phosphinate-based enzyme inhibition is the action of acetylphosphinate on the pyruvate dehydrogenase complex (PDHC) . nih.govnih.govportlandpress.comoncotarget.comacs.org This inhibition is a prime example of a mechanism-based, substrate-like inhibition. nih.govnih.gov
The key steps in the inhibition of the E1 component of PDHC by acetylphosphinate are:
Binding to the Active Site: Acetylphosphinate, mimicking pyruvate, binds to the active site of the E1 enzyme. nih.govoncotarget.com
Covalent Adduct Formation: The inhibitor forms a covalent adduct with the thiamin diphosphate (ThDP) cofactor, specifically a C2α-phosphinolactylthiamin diphosphate derivative. nih.govnih.gov This adduct is a stable analog of the natural C2α-lactylthiamin diphosphate intermediate formed during the normal catalytic cycle with pyruvate. nih.govnih.gov
Enzyme Inactivation: The formation of this stable, non-cleavable adduct effectively traps the enzyme in an inactive state, preventing the subsequent steps of the catalytic cycle. nih.gov
Studies have shown that acetylphosphinate is a more potent inhibitor of PDHC than its phosphonate ester analog, acetylmethylphosphonate. nih.gov This highlights the importance of the free phosphinate group in achieving strong inhibition.
| Enzyme Class | General Inhibition Mechanism by Phosphinates | Example Inhibitor (Analog) | Specific Mechanism |
|---|---|---|---|
| Proteases (Serine) | Covalent modification of the active site serine | Aminomethyl phenyl phosphinates | Formation of a stable phosphinyl-enzyme adduct |
| Proteases (Aspartic) | Transition-state mimicry | Peptidyl phosphinates | Mimics the tetrahedral intermediate of peptide bond hydrolysis |
| Phosphatases | Competitive inhibition as a substrate mimic | Aryl-containing phosphonates | Binds to the active site but is not hydrolyzed |
| Dehydrogenases (PDHC) | Mechanism-based, substrate-like inhibition | Acetylphosphinate | Forms a stable covalent adduct with the ThDP cofactor |
Design Principles for Biologically Relevant Phosphinate Scaffolds
The design of effective phosphinate-based enzyme inhibitors is guided by several key principles derived from our understanding of their mechanism of action and interaction with enzyme active sites.
A primary principle is the concept of transition-state mimicry . By designing phosphinate scaffolds that closely resemble the geometry and charge distribution of the transition state of the enzymatic reaction, it is possible to achieve inhibitors with very high affinity. researchgate.net This is because enzymes have evolved to bind the transition state more tightly than the substrate or product. For peptidases, for example, phosphinates that mimic the tetrahedral gem-diolate transition state of peptide bond hydrolysis have proven to be potent competitive inhibitors. researchgate.net
Another crucial design principle is the exploitation of bioisosteric replacement . As discussed, replacing a labile phosphate or carboxylate group with a stable phosphinate can transform a substrate into an inhibitor. researchgate.netresearchgate.net The success of this strategy depends on the degree to which the phosphinate can mimic the steric and electronic properties of the original functional group. For instance, in the case of acetylphosphinate, the -PO₂⁻ group serves as an effective mimic of the -CO₂⁻ group of pyruvate. nih.gov
The nature of the substituents on the phosphorus atom is also a critical design element. In this compound, the methyl and phenyl groups attached to the phosphorus atom will significantly influence its steric bulk, lipophilicity, and potential for additional interactions within the enzyme's active site. A phenyl group, for instance, can engage in hydrophobic or pi-stacking interactions with amino acid residues in the active site, potentially increasing binding affinity and selectivity. nih.gov The replacement of a hydrogen atom (as in acetylphosphinate) with a methyl and a phenyl group will undoubtedly alter the binding profile of the molecule.
Finally, considerations of membrane permeability are important for the design of phosphinates intended for in vivo applications. The negative charge of the phosphinate group can hinder its passage across cell membranes. To overcome this, a prodrug approach is often employed, where the acidic phosphinate is masked with ester groups. These esters can then be cleaved by intracellular enzymes to release the active, charged inhibitor. oncotarget.com
Emerging Research Directions and Future Perspectives in Methyl Acetyl Phenyl Phosphinate Chemistry
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The push towards greener and more sustainable chemical manufacturing has led to the exploration of flow chemistry for the synthesis of phosphinates. eurekalert.orgsciencedaily.combioengineer.org Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, improved reaction control, and easier scalability. The integration of flow chemistry with phosphinate synthesis is still an emerging area, but it holds significant promise for developing more environmentally friendly and efficient production methods. rsc.org
Sustainable synthesis of phosphonates and related compounds is a major focus, with researchers investigating methods that minimize waste, reduce the use of hazardous reagents, and utilize renewable resources. eurekalert.orgsciencedaily.combioengineer.orgrsc.orgrsc.orgrsc.org This includes the development of catalytic systems that can operate under milder conditions and the use of alternative, less toxic starting materials. rsc.org For instance, electrochemical methods are being explored as a greener alternative to traditional thermochemical processes for producing organophosphorus compounds. rsc.org The ultimate goal is to create a more circular economy for phosphorus, a critical raw material. eurekalert.orgsciencedaily.com
Key Research Findings in Sustainable Phosphinate Synthesis:
| Research Area | Key Findings | Potential Impact |
| Flow Chemistry | Enables better control over reaction parameters, leading to higher yields and purity. | More efficient and safer industrial production of phosphinates. |
| Green Catalysis | Development of catalysts based on earth-abundant metals and biocatalysts. huarenscience.com | Reduced environmental impact and cost of synthesis. huarenscience.com |
| Alternative Reagents | Use of less hazardous starting materials and solvents. | Safer and more sustainable chemical processes. |
| Electrosynthesis | Electrochemical methods offer a potential route to greener synthesis under mild conditions. rsc.org | Reduced energy consumption and carbon footprint. rsc.org |
Exploration of Novel Reactivity Modes and Synthetic Transformations
Researchers are actively exploring new ways in which methyl acetyl(phenyl)phosphinate and other phosphinates can react to form new chemical bonds and structures. This includes investigating their use in a variety of synthetic transformations, such as cross-coupling reactions, to create complex molecules. organic-chemistry.org The P-H group in some phosphinates, for example, exhibits unique reactivity that can be harnessed for various synthetic applications. researchgate.net
A significant area of research is the development of new methods for the synthesis of phosphonates and phosphinates themselves. Traditional methods often require harsh reaction conditions, limiting their applicability. researchgate.net Consequently, there is a strong drive to develop milder and more versatile synthetic protocols. researchgate.netuiowa.edu This includes the development of catalytic methods that can achieve high yields and selectivity under more benign conditions. rsc.org The phosphonate (B1237965)–phosphinate rearrangement is another area of interest, where a phosphonate can be converted into a phosphinate, offering a new pathway to these valuable compounds. acs.org
Examples of Novel Synthetic Transformations:
| Transformation | Description | Significance |
| Cross-Coupling Reactions | Formation of carbon-phosphorus bonds using transition metal catalysts. organic-chemistry.org | Enables the synthesis of a wide range of functionalized phosphinates. |
| Phosphonate–Phosphinate Rearrangement | Intramolecular rearrangement to convert phosphonates to phosphinates. acs.org | Provides an alternative synthetic route to phosphinates. |
| Asymmetric Hydrophosphonylation | Addition of a P-H bond across a carbon-carbon or carbon-oxygen double bond in a stereoselective manner. acs.org | Allows for the creation of chiral phosphinates, which are important in drug development. |
| Oxidative C-P Bond Cleavage | Enzymatic cleavage of the carbon-phosphorus bond. nih.govyoutube.com | Offers a potential biological route for phosphinate degradation and metabolism. nih.gov |
Advanced Materials Science Applications Derived from Phosphinates
Phosphinates, including this compound, are valuable building blocks for the creation of advanced materials with unique properties. A significant application is in the development of flame retardants. Phosphorus-containing polymers derived from phosphinates exhibit excellent fire resistance, making them crucial for improving the safety of various materials.
Another exciting area is the use of phosphinates in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.gov These materials have a porous structure that can be tailored for specific applications, such as gas storage, catalysis, and separation. The phosphinate group can act as a linker, connecting metal ions to form a stable, three-dimensional network. nih.govnih.gov Researchers are exploring how the structure of the phosphinate ligand influences the properties of the resulting MOF. nih.gov The ability to create isoreticular MOFs, where the underlying framework remains the same while the linker is varied, opens up possibilities for fine-tuning the material's properties. nih.gov
Applications of Phosphinate-Based Materials:
| Material Type | Application | Key Properties |
| Flame Retardants | Fire safety in plastics, textiles, and electronics. | Reduced flammability, self-extinguishing properties. |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical separations. | High porosity, tunable pore size, high thermal stability. nih.gov |
| Coordination Polymers | Luminescence, magnetism, conductivity. nih.gov | Tunable electronic and magnetic properties. nih.gov |
| Scale and Corrosion Inhibitors | Water treatment in industrial settings. mdpi.com | Prevention of mineral scale formation and metal corrosion. mdpi.com |
Development of Advanced Computational Models for Prediction and Design in Phosphinate Chemistry
Computational chemistry has become an indispensable tool in modern chemical research. Density Functional Theory (DFT) and other computational methods are being used to study the electronic structure, reactivity, and properties of phosphinates. researchgate.netulpgc.essciengpub.irresearchgate.net These models allow researchers to understand reaction mechanisms, predict the outcomes of reactions, and design new molecules with desired properties without the need for extensive and time-consuming laboratory experiments. nih.gov
For example, computational studies have been used to investigate the tautomerism of H-phosphinates, which is crucial for understanding their reactivity. researchgate.net DFT calculations have also been employed to study the interaction of phosphinates with metal surfaces and to elucidate the mechanism of their action as corrosion inhibitors. Furthermore, in silico drug design approaches are being used to screen and design phosphinate-based molecules as potential inhibitors for various enzymes, highlighting their potential in medicinal chemistry. researchgate.net
Impact of Computational Modeling in Phosphinate Chemistry:
| Area of Application | Computational Method | Insights Gained |
| Reaction Mechanisms | DFT, Ab initio methods | Understanding transition states and reaction pathways. nih.gov |
| Property Prediction | QSAR, Molecular Dynamics | Predicting physical, chemical, and biological properties. |
| Molecular Design | In silico screening, de novo design | Designing new phosphinates with targeted functionalities. researchgate.net |
| Spectroscopic Analysis | NMR and IR spectra simulation | Aiding in the characterization of new compounds. |
Q & A
(Basic) What synthetic methods are effective for producing methyl acetyl(phenyl)phosphinate with high yield?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting phenylphosphinic acid derivatives with acetylating agents under controlled conditions. Key steps include:
- Reaction optimization : Use anhydrous solvents (e.g., ethyl acetate or hexane) and elevated temperatures (80°C for 3 hours) to enhance reactivity .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product, as demonstrated in analogous phosphinate syntheses .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) tracks reaction progress .
(Advanced) How can X-ray crystallography resolve the absolute configuration of this compound derivatives?
Answer:
X-ray diffraction (XRD) with MoKα radiation (λ = 0.71073 Å) is critical. Methodological steps include:
- Data collection : Use a Bruker SMART CCD diffractometer with φ/ω scans and multi-scan absorption correction (SADABS) .
- Refinement : Employ SHELXL97 for structure solution, refining parameters like R[F²] (target < 0.06) and wR(F²) (<0.13) .
- Absolute configuration : Determine using Flack parameters (e.g., -0.06 for 2164 Friedel pairs) to confirm stereochemistry at chiral centers (e.g., P1(R), C7(R), C9(S)) .
(Basic) What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies acetyl (δ ~2.1 ppm) and phenyl protons (δ ~7.2–7.5 ppm). ³¹P NMR detects phosphinate groups (δ ~20–30 ppm).
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 489.61 for C₃₁H₄₀NO₂P) .
- Elemental analysis : Matches calculated C, H, N, and P percentages (±0.3%) .
(Advanced) How do weak intermolecular interactions influence the crystal packing of this compound?
Answer:
Crystal packing is governed by weak C–H···O hydrogen bonds (2.5–3.0 Å) and van der Waals forces. For example:
- Chain formation : Weak C9–H···O bonds extend molecular chains along the a-axis, as seen in orthorhombic crystals (space group P2₁2₁2₁) .
- Solvent voids : Potential solvent-accessible voids (73 ų) suggest lattice flexibility, impacting crystallization solvents (e.g., petroleum ether vs. ethyl acetate) .
(Advanced) How can stereochemical inconsistencies in phosphinate derivatives be resolved experimentally?
Answer:
- Enantiomer separation : Use chiral HPLC with cellulose-based columns and hexane/isopropanol gradients .
- Crystallographic validation : Compare experimental XRD torsion angles (e.g., C2–C1–C7–N1 = -117.3°) with computational models (DFT) to detect discrepancies .
- Dynamic NMR : Analyze rotamer populations at varying temperatures to assess conformational flexibility .
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to mitigate inhalation risks, as organophosphates may release neurotoxic oxides upon decomposition .
- Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal .
(Advanced) How can organophosphate class data inform toxicity assessments of this compound?
Answer:
- Extrapolation : Compare cholinesterase inhibition thresholds (e.g., triphenyl phosphate IC₅₀ = 1.2 µM) to estimate neurotoxicity .
- In vitro models : Use SH-SY5Y neuronal cells to measure mitochondrial dysfunction (MTT assay) and ROS generation .
- Regulatory alignment : Follow ATSDR guidelines for class-based risk characterization, including supplemental literature searches for child-specific toxicity .
(Basic) What crystallization solvents yield high-quality crystals for XRD analysis?
Answer:
- Slow evaporation : Use petroleum ether/ethyl acetate (3:1) at 25°C to grow needle-shaped crystals (0.48 × 0.18 × 0.11 mm) .
- Solvent exclusion : Avoid polar aprotic solvents (e.g., DMSO) to prevent hydrogen bond competition .
(Advanced) How do Z′ values and space groups affect the refinement of this compound structures?
Answer:
- Z′ = 1 : Simplifies refinement in chiral space groups (e.g., P2₁2₁2₁) by reducing symmetry-related parameters .
- Disorder modeling : For Z′ > 1, apply PART instructions in SHELXL to resolve overlapping electron density .
(Advanced) What computational methods validate experimental crystallographic data for phosphinates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
